molecular formula C28H26N2O4 B11042578 2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N'-diphenylcyclohex-4-ene-1,3-dicarboxamide

2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N'-diphenylcyclohex-4-ene-1,3-dicarboxamide

Cat. No.: B11042578
M. Wt: 454.5 g/mol
InChI Key: UELGRYBRMVCZON-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methyl group, and a dicarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process involves the use of boron reagents and palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis process, allowing for the production of large quantities of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-6-oxo-1-N,3-N-diphenylcyclohex-4-ene-1,3-dicarboxamide

InChI

InChI=1S/C28H26N2O4/c1-18-17-23(31)26(28(33)30-21-11-7-4-8-12-21)25(19-13-15-22(34-2)16-14-19)24(18)27(32)29-20-9-5-3-6-10-20/h3-17,24-26H,1-2H3,(H,29,32)(H,30,33)

InChI Key

UELGRYBRMVCZON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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